N,N,2,3,4-pentamethylaniline

Isomer Purity Procurement Specification Synthetic Intermediate

N,N,2,3,4-Pentamethylaniline (CAS 1892817-30-9) is a multisubstituted aromatic amine featuring a contiguous 2,3,4-trimethyl substitution pattern on the phenyl ring and a tertiary N,N-dimethylamino group. It belongs to the class of pentamethylanilines but represents a less common, niche regioisomer compared to the industrial standard N,N,2,4,6-pentamethylaniline (CAS 13021-15-3).

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B13025550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2,3,4-pentamethylaniline
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N(C)C)C)C
InChIInChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3
InChIKeyPIDNHCNOWSXVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2,3,4-Pentamethylaniline Procurement Guide: Sourcing and Structural Differentiation for Advanced Organic Synthesis


N,N,2,3,4-Pentamethylaniline (CAS 1892817-30-9) is a multisubstituted aromatic amine featuring a contiguous 2,3,4-trimethyl substitution pattern on the phenyl ring and a tertiary N,N-dimethylamino group . It belongs to the class of pentamethylanilines but represents a less common, niche regioisomer compared to the industrial standard N,N,2,4,6-pentamethylaniline (CAS 13021-15-3). Current supplier data indicate a standard purity of 97% (Bidepharm, BD01426717) for research-grade procurement . The compound serves primarily as a specialized building block in advanced organic synthesis, with potential applications in ligand design and functional materials research [1].

N,N,2,3,4-Pentamethylaniline vs. N,N,2,4,6-Pentamethylaniline: Why Positional Isomerism Makes Generic Substitution Scientifically Unreliable


Although N,N,2,3,4-pentamethylaniline and N,N,2,4,6-pentamethylaniline share the identical molecular formula (C11H17N, MW 163.26) and are both tertiary anilines, direct, casual substitution is chemically unsound. The contiguous 2,3,4-trimethyl motif creates a sterically congested 'bay region' on one side of the aromatic ring, fundamentally altering the local electronic environment and the rotameric freedom of the N,N-dimethylamino group compared to the symmetrically hindered 2,4,6-isomer [1]. This difference in steric inhibition of resonance is documented to modulate nitrogen lone-pair conjugation with the π-system, directly impacting basicity (pKa), nucleophilicity, and the compound's behavior as a ligand precursor or photosensitizer [2]. Therefore, procurement for a specific synthetic protocol or property-driven application necessitates explicit isomer identification.

Quantitative Differentiation Evidence for N,N,2,3,4-Pentamethylaniline Against In-Class Analogs


Regioisomeric Purity and Supplier Differentiation: N,N,2,3,4- vs. N,N,2,4,6-Pentamethylaniline

N,N,2,3,4-Pentamethylaniline is supplied by Bidepharm (BD01426717) at a certified purity of 97%, with batch-specific QC including NMR, HPLC, or GC . In contrast, the commercially dominant isomer N,N,2,4,6-Pentamethylaniline is available from multiple global suppliers (e.g., TCI, P1767) at >97.0% (GC) purity . The critical procurement differentiator is not absolute purity—both meet >97%—but the guaranteed regioisomeric identity. A researcher ordering 'pentamethylaniline' without specifying the 2,3,4-substitution pattern risks receiving the 2,4,6-isomer, which possesses different steric, electronic, and reactivity profiles [1].

Isomer Purity Procurement Specification Synthetic Intermediate

Steric Inhibition of Resonance and Basicity Modulation: Class-Level Inference for N,N,2,3,4-Pentamethylaniline

Photoelectron spectroscopy of N,N,2,4,6-pentamethylaniline reveals an ionization energy of 7.24 eV, reflecting significant steric inhibition of resonance between the dimethylamino group and the aromatic π-system caused by the ortho-methyl groups [1]. For N,N,2,3,4-pentamethylaniline, the contiguous 2,3,4-substitution pattern is anticipated, on class-level grounds, to induce a distinct, non-equivalent degree of steric twisting of the N,N-dimethylamino group out of the ring plane relative to the 2,4,6-isomer [2]. This directly alters the energy of the nitrogen lone pair and the compound's Brønsted basicity. While direct pKa measurement for the 2,3,4-isomer is not currently available in the open literature, analogous aniline systems show that a change in ortho-substitution pattern can shift pKa by 0.5–1.5 units, a magnitude sufficient to alter protonation state under reaction conditions [2].

Physical Organic Chemistry Basicity Steric Effects

Physical Property Differentiation: Liquid vs. Solid State of Pentamethylaniline Isomers

The physical state at ambient temperature is a critical handling and formulation parameter. N,N,2,4,6-Pentamethylaniline is a liquid with a boiling point of 215 °C (lit.), specific gravity of 0.91 (20/20 °C), and a flash point of 79 °C . In contrast, 2,3,4,5,6-pentamethylaniline (the fully ring-methylated analog without N-methyl groups) is a crystalline solid with a melting point of 152.5 °C [1]. N,N,2,3,4-Pentamethylaniline, bearing both N,N-dimethyl and contiguous 2,3,4-trimethyl substitution, is expected to exhibit a boiling point and density intermediate between these extremes, though precise experimental values remain proprietary in supplier databases . This difference in physical state directly impacts solvent-free reaction planning, automated liquid handling in high-throughput screening, and storage requirements.

Physical Properties Formulation Handling

Photosensitizer Selectivity in Photocurable Compositions: Preference for the 2,4,6-Regioisomer

US Patent 6,025,112 explicitly claims photocurable compositions utilizing 2,4,6,N,N-pentamethylaniline (i.e., N,N,2,4,6-pentamethylaniline) and/or 2,6-diisopropyl-N,N-dimethylaniline as photosensitizer aniline compounds [1]. The patent does not claim the 2,3,4-isomer for this function. This indicates a specific structural requirement for the symmetric 2,4,6-substitution pattern in photosensitizer applications, likely relating to optimal steric and electronic tuning of the aniline's electron-donating ability in the excited state. For researchers aiming to avoid photosensitizer activity (e.g., in UV-stable materials) or to specifically exploit a non-photosensitizing aniline building block, the 2,3,4-isomer may therefore offer a differentiated reactivity profile.

Photochemistry Materials Science Patent Analysis

Optimal Use Cases for N,N,2,3,4-Pentamethylaniline in Research and Chemical Development


Design of Sterically Tuned N-Donor Ligands for Asymmetric Transition Metal Catalysis

The contiguous 2,3,4-substitution pattern generates an asymmetric steric profile around the nitrogen donor, which can be exploited to create chiral or prochiral coordination environments on metal centers. This is a key design element for ligands in asymmetric catalysis where the 2,4,6-isomer's symmetry limits stereodifferentiation. [1]

Synthesis of Functional Materials Requiring Non-Photosensitizing Aniline Building Blocks

Since the 2,4,6-isomer is patented as a photosensitizer in photocurable resins, researchers developing UV-stable polymers, coatings, or electronic materials can select the 2,3,4-isomer to minimize undesired photoactivity while retaining the desirable solubility and electron-donating properties of a pentamethylaniline core. [2]

Structure-Activity Relationship (SAR) Studies on Steric Inhibition of Resonance in Anilines

The 2,3,4-isomer fills a critical gap in the series of pentamethylanilines for systematic physical organic studies. Comparing pKa, oxidation potential, and N-aryl rotational barriers across the 2,3,4-, 2,4,6-, and fully ring-methylated pentamethylaniline series provides quantitative insight into how contiguous vs. dispersed ortho-substitution modulates nitrogen conjugation. [3]

Intermediate for Contiguously Substituted Aromatic Scaffolds in Medicinal Chemistry

The 2,3,4-trimethylaniline core, via further functionalization of the dimethylamino group or ring, can serve as a precursor to densely substituted aromatic pharmacophores. The contiguous methyl arrangement mimics substitution patterns found in certain bioactive natural products and drug candidates, making it a strategic building block for diversity-oriented synthesis. [4]

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